molecular formula C5H9NO2 B1602395 L-Proline-1-13C CAS No. 81202-06-4

L-Proline-1-13C

Cat. No. B1602395
CAS RN: 81202-06-4
M. Wt: 116.12 g/mol
InChI Key: ONIBWKKTOPOVIA-TXZHAAMZSA-N
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Description

L-Proline-1-13C is an isotopically labeled form of L-Proline . . The empirical formula is 13CC4H9O2N . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O [13C] (=O) [C@@H]1CCCN1 . The InChI key is ONIBWKKTOPOVIA-TXZHAAMZSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 228 °C (dec.) (lit.) . .

Scientific Research Applications

Protein Folding and Structure

L-Proline analogues, including L-Proline-1-13C, play a significant role in the folding and structure of proteins. They are valuable for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells. These analogues are also used in industrial applications, such as in the microbial production of L-Proline overproducing mutants (Bach & Takagi, 2013).

Monitoring Protein Biosynthesis

This compound has been used to monitor protein biosynthesis in vivo. In a study involving rabbits, this compound was compared with L15N-proline for tracking the synthesis of skin proteins, revealing that more proline than leucine is incorporated into skin proteins, making this compound a valuable tracer for studying protein metabolism in the skin (Doumit et al., 2005).

Asymmetric Synthesis in Chemistry

L-Proline and its derivatives are often used as asymmetric catalysts in organic reactions, highlighting their importance in the field of chemical synthesis. The applications of L-Proline extend to the synthesis of bioactive molecules and its role as a constituent part of such molecules (Panday, 2011).

NMR Studies and Conformation Analysis

13C-NMR studies of this compound enriched amino acids and peptides provide insights into the effects of pH on chemical shifts and kinetics of cis-trans isomerization, offering valuable data for understanding the conformational aspects of amino acids and small peptides (Fermandjian et al., 1975).

Role in Amino Acid Metabolism

Studies on proline oxidase and its control over proline, glutamate, and glutamine concentrations in cell lines like glioblastoma highlight the multifunctional role of L-Proline in primary metabolism and physiological functions (Cappelletti et al., 2018).

Isotopic Evidence in Metabolism Studies

Research involving the use of isotopically labeled L-Proline, such as this compound, has provided evidence for the differential regulation of arginine and proline synthesis in humans, offering insights into amino acid metabolism (Berthold et al., 1995).

Mechanism of Action

Target of Action

L-Proline-1-13C is a variant of the amino acid L-Proline, labeled with the stable isotope Carbon-13 . As an amino acid, its primary targets are the protein structures within the body. It is incorporated into proteins during synthesis, affecting their structure and function .

Mode of Action

This compound interacts with its targets (proteins) during the process of protein synthesis. The Carbon-13 label allows for the tracking of the compound’s incorporation into proteins, providing a tool for studying protein structure, function, and metabolism .

Biochemical Pathways

This compound is involved in the same biochemical pathways as L-Proline. It plays a crucial role in the metabolism of proteins. The metabolism of the non-essential amino acid L-Proline is emerging as a key pathway in the metabolic rewiring that sustains cancer cells proliferation, survival, and metastatic spread .

Result of Action

The incorporation of this compound into proteins can affect their structure and function, potentially leading to changes in cellular processes and behaviors. The specific effects would depend on the proteins and cells involved .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the availability of other amino acids can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence protein structure and function, potentially affecting the action of this compound .

Safety and Hazards

L-Proline-1-13C may cause eye irritation, skin irritation, and may be harmful if inhaled or swallowed .

properties

IUPAC Name

(2S)-pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIBWKKTOPOVIA-TXZHAAMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584372
Record name L-(~13~C)Proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81202-06-4
Record name L-(~13~C)Proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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